molecular formula C5H7ClN4O B12916962 4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one CAS No. 1075-08-7

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one

Cat. No.: B12916962
CAS No.: 1075-08-7
M. Wt: 174.59 g/mol
InChI Key: IBZDZUOJYRPACN-UHFFFAOYSA-N
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Description

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with chloro, hydrazinyl, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of Substituents: The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

    Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions using hydrazine or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might convert the hydrazinyl group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could produce a range of functionalized pyridazines.

Scientific Research Applications

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-amino-2-methylpyridazin-3(2H)-one
  • 4-Chloro-5-hydrazinyl-2-ethylpyridazin-3(2H)-one
  • 4-Chloro-5-hydrazinyl-2-phenylpyridazin-3(2H)-one

Uniqueness

4-Chloro-5-hydrazinyl-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1075-08-7

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

4-chloro-5-hydrazinyl-2-methylpyridazin-3-one

InChI

InChI=1S/C5H7ClN4O/c1-10-5(11)4(6)3(9-7)2-8-10/h2,9H,7H2,1H3

InChI Key

IBZDZUOJYRPACN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NN)Cl

Origin of Product

United States

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